Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate

Catalog No.
S3301369
CAS No.
891133-58-7
M.F
C12H16N4O3S
M. Wt
296.35
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]t...

CAS Number

891133-58-7

Product Name

Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate

IUPAC Name

methyl 2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]butanoate

Molecular Formula

C12H16N4O3S

Molecular Weight

296.35

InChI

InChI=1S/C12H16N4O3S/c1-5-8(10(18)19-4)20-12-15-14-11-13-9(17)6(2)7(3)16(11)12/h8H,5H2,1-4H3,(H,13,14,17)

InChI Key

KUVPDDAJDXDREY-UHFFFAOYSA-N

SMILES

CCC(C(=O)OC)SC1=NN=C2N1C(=C(C(=O)N2)C)C

solubility

not available

Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate is a chemical compound with the molecular formula C12H16N4O3SC_{12}H_{16}N_{4}O_{3}S and a molecular weight of 296.35 g/mol. The compound features a complex structure that includes a triazolo-pyrimidine moiety, which is known for its diverse biological activities. The presence of a thioether group contributes to its unique chemical properties and potential reactivity in various

Typical of thioethers and pyrimidines. Key reactions include:

  • Nucleophilic Substitution: The thioether group can undergo nucleophilic substitution reactions, allowing for modifications at the sulfur atom.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, the ester group may hydrolyze to form the corresponding acid and alcohol.
  • Cyclization Reactions: The triazolo-pyrimidine structure can engage in cyclization reactions, potentially leading to the formation of new heterocyclic compounds.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate exhibits notable biological activities. Compounds with similar structures are often investigated for their potential as:

  • Antimicrobial Agents: The triazolo-pyrimidine core is associated with antibacterial and antifungal properties.
  • Anti-inflammatory Agents: Research indicates that derivatives of this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .
  • Anticancer Activity: Some studies suggest that compounds with similar frameworks may inhibit cancer cell proliferation through various mechanisms.

The synthesis of Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate typically involves several steps:

  • Formation of Triazolopyrimidine Core: This is achieved through the cyclization of appropriate precursors such as 5,6-dimethyluracil with hydrazine derivatives under acidic conditions.
  • Thioether Introduction: The thioether group is introduced by reacting the triazolopyrimidine intermediate with a thiol compound.
  • Esterification: Finally, the thioether is reacted with methyl butanoate to form the desired ester .

This multi-step synthesis showcases the complexity involved in creating this compound.

Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate has potential applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting infections and inflammatory diseases.
  • Agricultural Chemistry: The antimicrobial properties may be useful in developing agricultural chemicals aimed at protecting crops from pathogens.

Studies on the interactions of Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate with biological targets are crucial for understanding its mechanism of action. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in inflammatory processes or microbial resistance mechanisms . Further studies are needed to elucidate these interactions fully.

Several compounds share structural similarities with Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate. Here are some notable examples:

Compound NameCAS NumberKey Features
2-(5-Methylisoxazolyl)-N-(5-methylisoxazolyl)acetamide891132-22-2Contains isoxazole moiety; potential anti-inflammatory activity .
Methyl Thiadiazinan ButanoateNot AvailableExhibits anti-inflammatory properties; structurally related to thiol-containing compounds .
2-Methylthiazole AcetamideNot AvailableSimilar sulfur-containing structure; studied for antimicrobial effects .

Uniqueness

Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate stands out due to its unique combination of a triazolo-pyrimidine core and thioether functionality. This combination potentially enhances its biological activity compared to other similar compounds lacking these features.

XLogP3

1.4

Dates

Last modified: 08-19-2023

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